molecular formula C14H14N2O5S B15119202 Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate

Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate

Cat. No.: B15119202
M. Wt: 322.34 g/mol
InChI Key: WIJVFXFLCIGRKP-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group, a pyridin-2-yl group, and a sulfamoyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzoic acid with pyridin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methanol and a catalyst like sulfuric acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoic acid.

    Reduction: Formation of 4-methoxy-3-[(pyridin-2-yl)amino]benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the pyridin-2-yl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-[(pyridin-2-yl)methylsulfamoyl]benzoic acid
  • Methyl 4-(3-pyridinyl)benzoate
  • N-(pyridin-2-yl)amides

Uniqueness

Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate is unique due to the presence of both a methoxy group and a sulfamoyl group on the benzoate core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14N2O5S

Molecular Weight

322.34 g/mol

IUPAC Name

methyl 4-methoxy-3-(pyridin-2-ylsulfamoyl)benzoate

InChI

InChI=1S/C14H14N2O5S/c1-20-11-7-6-10(14(17)21-2)9-12(11)22(18,19)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16)

InChI Key

WIJVFXFLCIGRKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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